molecular formula C6H10ClNO3 B6164412 ethyl 2-chloro-2-acetamidoacetate CAS No. 819877-81-1

ethyl 2-chloro-2-acetamidoacetate

Cat. No. B6164412
CAS RN: 819877-81-1
M. Wt: 179.6
InChI Key:
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Description

Ethyl 2-chloro-2-acetamidoacetate is an organic compound. It is a derivative of ethyl chloroacetate and ethyl acetamidoacetate . It is used primarily in the chemical industry as a solvent for organic synthesis and as an intermediate in the production of pesticides .


Synthesis Analysis

The synthesis of ethyl 2-chloro-2-acetamidoacetate involves several steps. One method involves adding a raw material ethyl acetoacetate into a reactor, cooling the raw material to (-5)-10 DEG C and dropwise adding sulfonyl chloride into the reactor . Another method involves the reaction of ethyl chloroacetate with chilled aqueous ammonia . These methods are used in the technical field of organic synthesis .


Molecular Structure Analysis

The molecular structure of ethyl 2-chloro-2-acetamidoacetate can be represented by the formula CH3CONHCH2CO2C2H5 . The InChI key for this compound is AMBDTBHJFINMSE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl 2-chloro-2-acetamidoacetate can participate in various chemical reactions. For instance, it can be used in the synthesis of polyfunctionalized pyrroles by three-component reaction of arylglyoxals, Meldrum’s acid and ethyl 2-chloro-3- (arylamino)but-2-enoates .


Physical And Chemical Properties Analysis

Ethyl 2-chloro-2-acetamidoacetate is a crystalline compound with a melting point of 43-46 °C (lit.) and a boiling point of 260 °C/712 mmHg (lit.) . It has a density of 1.19 g/mL at 25 °C (lit.) .

Safety and Hazards

Ethyl 2-chloro-2-acetamidoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-chloro-2-acetamidoacetate can be achieved through a multi-step reaction pathway involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl acetate", "Chlorine gas", "Sodium hydroxide", "Acetamide", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Ethyl acetate is reacted with chlorine gas in the presence of sodium hydroxide to form ethyl 2-chloroacetate.", "Step 2: Ethyl 2-chloroacetate is then reacted with acetamide in the presence of acetic anhydride to form ethyl 2-chloro-2-acetamidoacetate.", "Step 3: The crude product is purified by treatment with hydrochloric acid and then with sodium bicarbonate to obtain the final product, ethyl 2-chloro-2-acetamidoacetate." ] }

CAS RN

819877-81-1

Product Name

ethyl 2-chloro-2-acetamidoacetate

Molecular Formula

C6H10ClNO3

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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